Cas no 428476-80-6 (3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde)

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde structure
428476-80-6 structure
商品名:3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde
CAS番号:428476-80-6
MF:C12H15O3Br
メガワット:287.15
MDL:MFCD02256635
CID:3057950
PubChem ID:883050

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Bromo-5-ethoxy-4-isopropoxy-benzaldehyde
    • 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde
    • Z57887848
    • DSA47680
    • AKOS000295627
    • CS-0240351
    • EN300-228000
    • STK346746
    • 3-BROMO-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE
    • ALBB-034939
    • SR-01000235349
    • 428476-80-6
    • SR-01000235349-1
    • 3-bromo-5-ethoxy-4-propan-2-yloxybenzaldehyde
    • Benzaldehyde, 3-bromo-5-ethoxy-4-(1-methylethoxy)-
    • MDL: MFCD02256635
    • インチ: InChI=1S/C12H15BrO3/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-8H,4H2,1-3H3
    • InChIKey: GTORYZOQSPGQKE-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=CC(=CC(=C1OC(C)C)Br)C=O

計算された属性

  • せいみつぶんしりょう: 286.02046Da
  • どういたいしつりょう: 286.02046Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 35.5Ų

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB498076-250 mg
3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde
428476-80-6
250MG
€198.50 2022-03-23
Enamine
EN300-228000-0.5g
3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde
428476-80-6 95%
0.5g
$197.0 2024-06-20
Enamine
EN300-228000-1g
3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde
428476-80-6 95%
1g
$284.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311021-50mg
3-bromo-5-ethoxy-4-isopropoxybenZaldehyde
428476-80-6 98%
50mg
¥1152.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311021-1g
3-bromo-5-ethoxy-4-isopropoxybenZaldehyde
428476-80-6 98%
1g
¥5112.00 2024-05-14
A2B Chem LLC
AJ12600-500mg
3-bromo-5-ethoxy-4-isopropoxybenzaldehyde
428476-80-6 95%
500mg
$412.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311021-10g
3-bromo-5-ethoxy-4-isopropoxybenZaldehyde
428476-80-6 98%
10g
¥22032.00 2024-05-14
Enamine
EN300-228000-10.0g
3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde
428476-80-6 95%
10.0g
$1224.0 2024-06-20
abcr
AB498076-1 g
3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde
428476-80-6
1g
€309.00 2022-03-23
Enamine
EN300-228000-2.5g
3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde
428476-80-6 95%
2.5g
$558.0 2024-06-20

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde 関連文献

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehydeに関する追加情報

3-Bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde (CAS No. 428476-80-6): An Overview of Its Structure, Synthesis, and Applications in Modern Research

3-Bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde (CAS No. 428476-80-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its bromine substituent, ethoxy group, and isopropoxy group, which collectively contribute to its distinct reactivity and functional properties.

The molecular formula of 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde is C13H15BrO3, with a molecular weight of approximately 287.16 g/mol. The compound's structure features a benzene ring substituted with a bromine atom at the 3-position, an ethoxy group at the 5-position, and an isopropoxy group at the 4-position. The presence of these functional groups imparts specific chemical properties that make it valuable in various synthetic pathways and as a building block for more complex molecules.

In terms of synthesis, 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde can be prepared through several methods. One common approach involves the sequential substitution of a brominated benzene derivative with ethoxide and isopropoxide ions, followed by oxidation to form the aldehyde functional group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as the use of microwave-assisted reactions and catalytic systems that minimize waste generation.

The physical properties of 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde include a melting point of around 75°C and a boiling point of approximately 200°C under reduced pressure. It is generally soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water. These properties make it suitable for use in a wide range of chemical reactions and processes.

In the field of medicinal chemistry, 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde has shown promise as a lead compound for the development of new therapeutic agents. Its bromine substituent can be readily replaced with other functional groups through various substitution reactions, allowing for the synthesis of structurally diverse derivatives with potential biological activity. For example, recent studies have explored its use as an intermediate in the synthesis of anti-inflammatory drugs and anticancer agents. The ethoxy and isopropoxy groups contribute to the compound's lipophilicity, which can enhance its cellular uptake and bioavailability.

Beyond medicinal applications, 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde has found utility in materials science. Its ability to undergo selective functionalization makes it an attractive starting material for the preparation of advanced materials such as polymers and coatings. Researchers have demonstrated its use in the synthesis of conductive polymers with tunable electronic properties, which have potential applications in electronic devices and energy storage systems.

The structural versatility of 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde also makes it a valuable reagent in synthetic organic chemistry. It can serve as a building block for the construction of complex organic molecules through various coupling reactions, such as Suzuki-Miyaura coupling and palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds with high selectivity and efficiency, facilitating the synthesis of intricate molecular architectures.

In conclusion, 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde (CAS No. 428476-80-6) is a multifaceted compound with a wide range of applications in modern research. Its unique chemical structure provides a foundation for further exploration in medicinal chemistry, materials science, and synthetic organic chemistry. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:428476-80-6)3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde
A1159530
清らかである:99%
はかる:5g
価格 ($):799.0